molecular formula C9H7N3O2 B14456100 3-Acetyl-1,2,3-benzotriazin-4(3H)-one CAS No. 73945-40-1

3-Acetyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14456100
CAS No.: 73945-40-1
M. Wt: 189.17 g/mol
InChI Key: YYAMTURBQJYTCE-UHFFFAOYSA-N
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Description

3-Acetyl-1,2,3-benzotriazin-4(3H)-one is a synthetic benzotriazinone derivative, a class of heterocyclic scaffolds recognized for its diverse pharmacological properties and applications in organic synthesis . Benzotriazinones are key intermediates in medicinal chemistry research, with documented activities including antimicrobial and cytotoxic effects against human liver carcinoma cell lines (HepG2) . Furthermore, these compounds show promise as building blocks in metal-catalyzed and photochemical denitrogenative transformations for synthesizing complex heterocycles . The acetyl substitution at the 3-position potentially enhances the molecule's properties as a synthetic intermediate. This compound is representative of an underutilized heterocyclic scaffold with significant importance in the development of active pharmaceutical ingredients and agrochemicals . The product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

73945-40-1

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-acetyl-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C9H7N3O2/c1-6(13)12-9(14)7-4-2-3-5-8(7)10-11-12/h2-5H,1H3

InChI Key

YYAMTURBQJYTCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-acetyl-1,2,3-benzotriazine with a suitable reagent to form the desired product. The reaction conditions may include the use of solvents like ethanol or acetic acid, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The acetyl group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2,3-benzotriazin-4(3H

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: Electron-withdrawing groups (e.g., -Acetyl, -Cl) increase electrophilicity at the triazinone ring, enhancing reactivity in nucleophilic substitutions. For example, 6-chloro derivatives undergo nitration and reduction . Electron-donating groups (e.g., -Benzyl) may stabilize intermediates during cyclization or thermal decomposition .

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis of benzotriazinone derivatives typically involves cyclization via diazotization of anthranilamides (Method A), alkylation of halogenated derivatives (Method B), or amine-isatoic anhydride reactions (Method C). Method A is preferred for higher yields (up to 62% for derivatives) due to its generality, while Method B suffers from lower efficiency due to competing side reactions . Key factors include:

  • Temperature control : Excessive heat during diazotization (Method A) can decompose intermediates.
  • Solvent selection : Polar aprotic solvents like DMF improve reagent solubility in coupling reactions .
  • Catalyst optimization : For alkylation (Method B), catalysts like Pd(PPh₃)₄ enhance regioselectivity .

Q. How is this compound utilized in peptide synthesis, and what advantages does it offer?

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and its acetylated derivative are critical as coupling reagents. They suppress racemization and improve yields in solid-phase peptide synthesis (SPPS) by activating carboxyl groups via stable active esters . For example:

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) : Synthesized from HOOBt and diethyl chloridophosphate, DEPBT achieves >90% yield in peptide bond formation under mild conditions (room temperature, DMF) .
  • Comparative efficiency : DEPBT outperforms carbodiimide-based reagents (e.g., EDC) in sterically hindered peptide couplings .

Q. What stability challenges arise when handling benzotriazinone derivatives, and how can they be mitigated?

Benzotriazinones are sensitive to hydrolysis and reduction due to the labile -N=N=N- triazine ring. Key considerations:

  • Hydrolysis : The ring acts as a "masked" diazonium compound, decomposing in acidic or aqueous conditions to form azo dyes or indazoles .
  • Reductive cleavage : Use mild reducing agents (e.g., NaHSO₃) to avoid over-reduction to indazoles .
  • Storage : Anhydrous environments (e.g., desiccators with P₂O₅) and low temperatures (4°C) prolong shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the high efficiency of DEPBT in peptide coupling reactions?

DEPBT operates via a dual activation mechanism:

Phosphoryloxy group activation : The diethoxyphosphate moiety facilitates carboxylate activation, forming a reactive mixed anhydride intermediate.

Triazine ring stabilization : The benzotriazinone core stabilizes the transition state, minimizing epimerization .
Experimental validation :

  • Kinetic studies : Monitor reaction progress via HPLC to compare activation rates with alternative reagents (e.g., HOBt/DIC).
  • Isotope labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and quantify by mass spectrometry .

Q. How can researchers resolve contradictory data on the reactivity of benzotriazinone derivatives under reducing conditions?

Conflicting reports on reduction products (e.g., indazoles vs. amines) arise from varying reaction conditions. A systematic approach includes:

  • Condition screening : Test a matrix of reducing agents (e.g., Zn/HCl, NaBH₄), solvents (EtOH, THF), and temperatures.
  • Mechanistic probes : Use deuterated solvents (e.g., D₂O) to identify protonation sites via NMR .
  • Computational modeling : DFT calculations predict favored pathways (e.g., ring-opening vs. hydrogenation) .

Q. What strategies are effective for designing benzotriazinone derivatives as enzyme inhibitors (e.g., leukotriene A4 hydrolase)?

Rational design involves:

  • Scaffold modification : Introduce substituents at N-3 or C-4 to enhance binding affinity. For example, bromoalkyl chains at N-3 improve steric complementarity with hydrophobic enzyme pockets .
  • Activity assays :
    • In vitro inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Ala-AMC) .
    • Molecular docking : Simulate binding poses with AutoDock Vina to prioritize synthetic targets.

Q. How does tautomerism influence the chemical behavior of this compound?

The 1,2,3-benzotriazin-4(3H)-one core exists in three tautomeric forms, with the 3H-keto form being most stable .

  • Analytical techniques :
    • ¹H/¹³C NMR : Detect tautomer populations via chemical shift differences (e.g., carbonyl C=O at ~170 ppm).
    • X-ray crystallography : Resolve solid-state structures to confirm dominant tautomers .

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